3-Hydroxy-5-methoxypicolinonitrile
Description
3-Hydroxy-5-methoxypicolinonitrile is a substituted pyridine derivative featuring a hydroxyl (-OH) group at the 3-position, a methoxy (-OCH₃) group at the 5-position, and a nitrile (-CN) functional group at the 2-position of the pyridine ring. The compound’s reactivity is likely influenced by the electron-withdrawing nitrile group and the polar substituents (-OH and -OCH₃), which may enhance solubility and hydrogen-bonding interactions .
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-hydroxy-5-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6N2O2/c1-11-5-2-7(10)6(3-8)9-4-5/h2,4,10H,1H3 |
InChI Key |
HZIWKEACNYQWSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)C#N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Hydroxy-5-methoxypicolinonitrile typically involves the reaction of 5-methoxypicolinonitrile with appropriate reagents under controlled conditions. One common method includes the use of hydroxy reagents to introduce the hydroxy group at the desired position on the picolinonitrile ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
3-Hydroxy-5-methoxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-Hydroxy-5-methoxypicolinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Positioning
The following table summarizes key structural analogs of 3-Hydroxy-5-methoxypicolinonitrile, highlighting differences in substituent positions and functional groups:
Key Research Findings and Implications
Electronic and Steric Effects
- The hydroxyl group at position 5 may enhance solubility but lacks the electron-donating resonance effect of methoxy .
- 4-Hydroxy-5-methoxypicolinic acid (CAS 1609406-52-1) : The carboxylic acid group at position 2 increases acidity (pKa ~2-3) compared to the nitrile group in the target compound. The shift of hydroxyl to position 4 alters hydrogen-bonding patterns, which may affect binding in biological systems .
Pharmacological Relevance
- 3-Methoxypicolinic acid hydrochloride (CAS 220437-83-2): The methoxy group at position 3 and carboxylic acid at 2 suggest utility as a metal-chelating agent or enzyme inhibitor.
Data-Driven Insights
- Similarity Scores: Compounds with both hydroxyl and methoxy groups (e.g., 4-Hydroxy-5-methoxypicolinic acid, similarity 0.90) score higher than those with only one polar group (e.g., 5-(Hydroxymethyl)picolinonitrile, similarity 0.84), emphasizing the importance of dual substituents in structural mimicry .
- Functional Group Trade-offs : Nitriles (-CN) offer synthetic versatility (e.g., click chemistry), while carboxylic acids (-COOH) provide stronger hydrogen-bonding interactions but lower metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
